Core ROMK1 Inhibitory Potency in Electrophysiological Assays
In whole‑cell voltage‑clamp electrophysiology assays measuring block of human ROMK1 (Kir1.1) channels heterologously expressed in CHO cells, N‑(4‑methoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide exhibited an IC₅₀ of 10 nM at pH 7.4 and 2 °C [1]. This potency differentiates the 4‑methoxy analog from structurally related compounds such as the 4‑bromophenyl congener, which shows significantly weaker ROMK1 blockade (IC₅₀ ≈ 50 nM) under comparable assay conditions [1]. The approximately 5‑fold improvement in IC₅₀ underscores the critical role of the electron‑donating methoxy substituent in optimizing channel–ligand interactions.
| Evidence Dimension | ROMK1 (Kir1.1) channel inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM |
| Comparator Or Baseline | N‑(4‑bromophenyl) analog: IC₅₀ ≈ 50 nM |
| Quantified Difference | ~5‑fold greater potency |
| Conditions | Whole‑cell voltage clamp; human ROMK1 in CHO cells; pH 7.4; 2 °C |
Why This Matters
The 5‑fold potency advantage over the 4‑bromophenyl comparator makes the 4‑methoxy compound the preferred tool for probing ROMK‑dependent physiology at low nanomolar concentrations, minimizing off‑target effects linked to higher dosing of less potent analogs.
- [1] Fleck, M., Heimann, A., Heine, N., Nosse, B., & Roth, G. J. (Boehringer Ingelheim International GmbH). Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent Application 20140315882, published October 23, 2014. (Refer to Example 7 and Biological Example A for ROMK1 IC₅₀ data.) View Source
